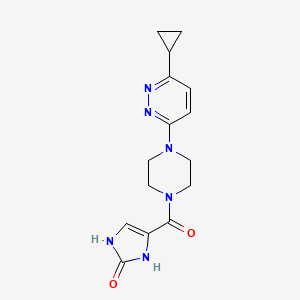

![molecular formula C21H16N2O4S2 B2883969 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide CAS No. 898427-49-1](/img/structure/B2883969.png)

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

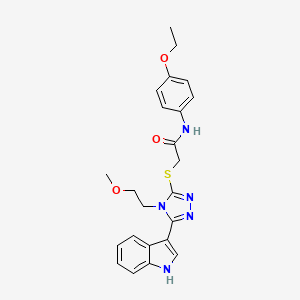

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BTA-EG6 has been shown to have a high affinity for the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. Inhibition of PTP1B has been proposed as a potential therapeutic strategy for the treatment of type 2 diabetes and obesity.

科学研究应用

Organic Light-Emitting Diodes (OLEDs)

The structural features of the compound, particularly the benzothiazol moiety, suggest potential applications in the field of organic electronics . Compounds with benzothiazol units have been used in the development of OLEDs . They can exhibit both electron-deficient and electron-rich features, which are beneficial for shaping the photophysical and electroluminescence properties of the emitters used in OLEDs.

Photophysical Property Modulation

The benzenesulfonyl and benzothiazol groups within the compound can be functionalized to modify its photophysical properties. This can lead to the creation of new materials with specific light absorption and emission characteristics, useful in various applications such as sensors and fluorescent markers .

Electroluminescence Efficiency Improvement

Modifications to the compound’s structure, such as the addition of fluorine atoms , can lead to a red-shift in absorption and emission maxima, improving the electroluminescence efficiency . This is particularly relevant for the development of high-performance emitters in OLED technology .

Electron Injection/Transporting Properties

The compound’s ability to alter its LUMO levels through structural modifications can enhance its electron injection/transporting properties. This makes it a candidate for use in electronic devices where efficient electron transport is crucial .

Synthetic Applications

While specific synthetic applications for this compound are not detailed in the available literature, related compounds with benzothiazol and benzenesulfonyl groups have been used in various synthetic pathways. These include transesterification reactions and the creation of chiral α-amino acid esters .

属性

IUPAC Name |

2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4S2/c24-18-11-10-14(12-16(18)21-23-17-8-4-5-9-19(17)28-21)22-20(25)13-29(26,27)15-6-2-1-3-7-15/h1-12,24H,13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDCCEZGSQVBMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2883890.png)

![4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2883903.png)

![ethyl 2-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2883904.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2883907.png)